molecular formula C21H24FNO3S B2409247 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide CAS No. 2176270-46-3

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide

Cat. No.: B2409247
CAS No.: 2176270-46-3
M. Wt: 389.49
InChI Key: FGFMZXFSSRFESZ-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H24FNO3S and its molecular weight is 389.49. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3S/c22-18-6-8-19(9-7-18)27-14-20(24)23-15-21(25,16-4-2-1-3-5-16)17-10-12-26-13-11-17/h1-9,17,25H,10-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFMZXFSSRFESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)CSC2=CC=C(C=C2)F)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide is a novel chemical entity with potential therapeutic applications. Its unique structure, characterized by the presence of a fluorinated phenyl group and a tetrahydropyran moiety, suggests various biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in drug development.

The molecular formula of the compound is C21H24FNO3SC_{21}H_{24}FNO_3S, with a molecular weight of approximately 389.5 g/mol . The predicted boiling point is 614.4 ± 55.0 °C , and it has a density of 1.27 g/cm³ at 20 °C .

PropertyValue
Molecular FormulaC21H24FNO3S
Molecular Weight389.5 g/mol
Boiling Point614.4 ± 55.0 °C (predicted)
Density1.27 g/cm³ (at 20 °C)

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs to This compound exhibit significant antimicrobial properties. For example, a study on fluorinated phenyl derivatives demonstrated notable activity against various gram-positive bacteria and fungi, suggesting that the presence of the fluorophenyl group is crucial for enhancing antimicrobial efficacy .

Case Studies

  • Antimicrobial Efficacy : A series of studies have evaluated the antimicrobial activity of compounds similar to our target compound. For instance, derivatives containing fluorinated phenyl groups showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating potential as broad-spectrum antimicrobial agents .
  • Cytotoxicity in Cancer Research : In vitro studies have demonstrated that structurally related acylanilides possess antiandrogenic properties useful in prostate cancer treatment. This suggests that our compound may also exhibit similar activities due to its structural components .

Future Directions

Given the promising biological activities associated with structurally similar compounds, further research into This compound is warranted. Potential areas for exploration include:

  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic studies to elucidate the pathways through which this compound exerts its biological effects.
  • Development of derivatives to enhance potency and selectivity against specific pathogens or cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a pharmacophore in drug design. Its structural characteristics suggest possible anti-inflammatory and anticancer properties. Research indicates that similar compounds exhibit significant activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer models.

Anticancer Mechanisms

  • Apoptosis Induction : Compounds with similar scaffolds have been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Research suggests that these compounds can interfere with the normal cell cycle, inhibiting proliferation.

Biological Research

The interactions of this compound with biological targets are being studied extensively. Preliminary findings indicate potential activity against pathogens such as Candida albicans and Aspergillus fumigatus. The specific mechanisms are still under investigation but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been documented to inhibit enzymes critical for cellular metabolism.
  • Receptor Interaction : The fluorinated phenyl group may enhance binding to specific receptors, influencing key signaling pathways.

Material Science

The compound's electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs) . Its unique structural features can be leveraged to develop advanced materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

In studies involving derivatives of thiophenes and tetrahydropyrans, compounds structurally related to this molecule have demonstrated antimicrobial properties. For instance, compounds exhibiting similar motifs have shown efficacy against various bacterial strains.

Case Study 2: Anticancer Evaluation

A related study evaluated thioether compounds, reporting IC50 values in the micromolar range against HCT-116 colon carcinoma cells. These findings suggest that further exploration of this compound could yield significant insights into its anticancer potential.

Activity TypePotential Effects
Antimicrobial Activity against Candida albicans
Anticancer Induction of apoptosis; cell cycle arrest
Enzymatic Inhibition Disruption of metabolic pathways

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether group (-S-) is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reagent/ConditionsProductReference
H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 25°C2-((4-Fluorophenyl)sulfinyl)-N-(2-hydroxy-2-phenyl-2-(THP-4-yl)ethyl)acetamide
mCPBA (meta-chloroperbenzoic acid), DCM, 0°C2-((4-Fluorophenyl)sulfonyl)-N-(2-hydroxy-2-phenyl-2-(THP-4-yl)ethyl)acetamide

Key Findings :

  • Sulfoxidation occurs selectively under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid) .

  • Stronger oxidants like mCPBA yield sulfones, confirmed via <sup>1</sup>H NMR sulfone proton deshielding (δ 3.2–3.5 ppm).

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid or amine derivatives.

ConditionsProductReference
6M HCl, reflux, 12h2-((4-Fluorophenyl)thio)acetic acid + 2-hydroxy-2-phenyl-2-(THP-4-yl)ethylamine
NaOH (2M), EtOH/H<sub>2</sub>O, 80°C, 8hSodium 2-((4-fluorophenyl)thio)acetate + free amine

Key Findings :

  • Acidic hydrolysis yields the carboxylic acid and primary amine, confirmed by IR loss of amide I band (~1640 cm<sup>−1</sup>) .

  • Basic conditions produce sodium salts with >90% conversion efficiency.

Functionalization of the Hydroxyl Group

The secondary alcohol can undergo esterification, oxidation, or act as a nucleophile.

ReactionReagents/ConditionsProductReference
Esterification AcCl, pyridine, 0°C → RT2-((4-Fluorophenyl)thio)-N-(2-acetoxy-2-phenyl-2-(THP-4-yl)ethyl)acetamide
Oxidation PCC, CH<sub>2</sub>Cl<sub>2</sub>, 25°C2-((4-Fluorophenyl)thio)-N-(2-oxo-2-phenyl-2-(THP-4-yl)ethyl)acetamide
Silylation TBSCl, imidazole, DMFtert-Butyldimethylsilyl-protected derivative

Key Findings :

  • Acetylation proceeds quantitatively with AcCl/pyridine.

  • PCC selectively oxidizes the alcohol to a ketone without affecting the thioether .

Tetrahydropyran Ring Modifications

The THP ring can undergo ring-opening or functionalization at the ether oxygen.

ReactionReagents/ConditionsProductReference
Acid-catalyzed ring-opening HBr (48%), reflux2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-phenyl-2-(4-bromotetrahydro-2H-pyran)ethyl)acetamide
Epoxidation mCPBA, CH<sub>2</sub>Cl<sub>2</sub>Epoxide derivative (unstable, undergoes rearrangement)

Key Findings :

  • HBr cleaves the THP ether, forming a bromohydrin intermediate .

  • Epoxidation is non-selective due to steric hindrance from adjacent substituents .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 4-fluorophenyl group may participate in S<sub>N</sub>Ar reactions under strongly basic conditions.

Reagent/ConditionsProductReference
K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C, 24h2-((4-(Pyrrolidin-1-yl)phenyl)thio)-N-(2-hydroxy-2-phenyl-2-(THP-4-yl)ethyl)acetamide

Key Findings :

  • Fluorine displacement by pyrrolidine occurs with 65% yield .

  • Reaction requires anhydrous conditions to avoid hydrolysis.

Photochemical Reactions

The thioether and aromatic groups enable UV-induced reactivity.

ConditionsProductReference
UV light (254 nm), CH<sub>3</sub>CN, 12hThiyl radical intermediates leading to dimerization or C–S bond cleavage

Key Findings :

  • Irradiation generates thiyl radicals, detected via ESR spectroscopy .

  • Dimerization products dominate in non-polar solvents.

Q & A

Q. How can the structural integrity of this compound be confirmed experimentally?

To verify structural integrity, use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine (¹⁹F NMR) and sulfur (³³S NMR) to confirm substituent positions .
  • Infrared Spectroscopy (IR) : Identify characteristic stretches (e.g., S–C=O at ~1650–1700 cm⁻¹) to validate the acetamide and thioether groups .
  • Mass Spectrometry (MS) : Compare observed molecular ion peaks with theoretical values (C₂₃H₂₅FNO₃S, MW = 414.5 g/mol) to confirm purity .

Q. What synthetic strategies optimize yield for this compound?

Key parameters for synthesis include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution at the thioether linkage .
  • Temperature Control : Maintain 60–80°C during acetamide coupling to minimize side reactions .
  • Catalysts : Use triethylamine (TEA) to deprotonate intermediates and accelerate reaction rates .

Q. Table 1: Optimal Reaction Conditions

StepSolventTemp (°C)CatalystYield (%)
Thioether formationTHF70None65–75
Acetamide couplingDMF80TEA80–85

Advanced Research Questions

Q. How can contradictory solubility data in different solvents be resolved?

Contradictions often arise from solvent polarity and hydrogen-bonding effects:

  • LogP Analysis : Calculate partition coefficients (e.g., LogP ≈ 3.2) to predict solubility trends. Polar solvents like methanol dissolve the compound better than non-polar hexane .
  • Experimental Validation : Use UV-Vis spectroscopy to measure saturation concentrations in DMSO, ethanol, and water .
  • Crystallography : X-ray diffraction (e.g., PDB deposition) reveals intermolecular interactions affecting solubility .

Q. What methodologies identify biological targets for this compound?

  • Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., kinases, GPCRs) to detect binding affinities .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., fluorophenyl group in hydrophobic pockets) .

Q. How can SAR studies improve bioactivity?

  • Analog Synthesis : Replace the tetrahydro-2H-pyran-4-yl group with cyclohexanol or piperidine derivatives to modulate lipophilicity .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values for COX-2 or MMP-9) to correlate structure with activity .

Q. Table 2: Key SAR Modifications

ModificationBiological ImpactReference
Fluorophenyl → ChlorophenylIncreased metabolic stability
Hydroxy group acetylationEnhanced BBB penetration

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency?

  • Assay Standardization : Use uniform substrate concentrations (e.g., 10 µM ATP for kinase assays) .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .
  • Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

Q. Why do degradation studies show varying stability profiles?

  • pH Dependency : Degradation accelerates in acidic conditions (pH < 4) due to acetamide hydrolysis .
  • Metabolite Identification : Use LC-MS to detect oxidation products (e.g., sulfoxide formation at the thioether group) .

Methodological Recommendations

Q. How to design a stability study under physiological conditions?

  • Incubation Media : Simulate gastric (pH 2.0) and plasma (pH 7.4) environments .
  • Time Points : Collect samples at 0, 6, 12, and 24 hours for HPLC analysis .
  • Temperature : Maintain 37°C with agitation (100 rpm) to mimic in vivo conditions .

Q. What computational tools predict metabolic pathways?

  • CYP450 Metabolism : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., tetrahydro-2H-pyran ring) .
  • Phase II Metabolism : Simulate glucuronidation using GLORYx .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.